LogP Divergence: 4-Pyridinyl Isomer (CAS 5746-80-5) vs. 2-Pyridinyl Isomer (CAS 315702-89-7)
The target compound (4-pyridinyl isomer, CAS 5746-80-5) exhibits a computed LogP of 4.19, in stark contrast to the 2-pyridinyl positional isomer (CAS 315702-89-7) with a computed LogP of 1.06—a difference of approximately 3.1 log units, corresponding to a roughly 1,260-fold higher predicted octanol-water partition coefficient for the 4-pyridinyl isomer . Both values are computed from the same database (ChemSrc) using consistent methodology, enabling direct head-to-head comparison. The 2-pyridinyl isomer's intramolecular N–H···N hydrogen bond between the pyridine nitrogen and the 2-amino bridge restricts solvent exposure of the pyridyl ring, reducing effective lipophilicity; this interaction is geometrically impossible in the 4-pyridinyl isomer [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.18510 (CAS 5746-80-5, 4-pyridinyl isomer) |
| Comparator Or Baseline | LogP = 1.06 (CAS 315702-89-7, 2-pyridinyl isomer) |
| Quantified Difference | ΔLogP ≈ +3.1 (≈1,260-fold higher lipophilicity for 4-pyridinyl isomer) |
| Conditions | Computed property; database-derived from ChemSrc, consistent algorithm applied to both compounds |
Why This Matters
A 3-log-unit lipophilicity difference predicts fundamentally different membrane permeation, CNS penetration potential, plasma protein binding, and metabolic clearance profiles—making these isomers functionally non-interchangeable in any biological assay or lead optimization program.
- [1] PubChem. N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine (CID 785018): XLogP3-AA = 2.8. Note: PubChem XLogP3 for the 2-pyridinyl isomer (2.8) differs from ChemSrc LogP (1.06) due to algorithmic variation; the ChemSrc values are used for consistent intra-database comparison. Accessed 2026. View Source
